molecular formula C9H13N3O2 B11901912 6-(Isobutylamino)pyridazine-3-carboxylic Acid

6-(Isobutylamino)pyridazine-3-carboxylic Acid

Cat. No.: B11901912
M. Wt: 195.22 g/mol
InChI Key: OQJNDYYEARMXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Isobutylamino)pyridazine-3-carboxylic acid (CAS: 1178687-41-6) is a pyridazine derivative characterized by an isobutylamino substituent at the 6-position and a carboxylic acid group at the 3-position of the pyridazine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antibacterial agents . Its synthesis typically involves nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate with isobutylamine, followed by hydrolysis to yield the carboxylic acid .

Its physicochemical properties include moderate aqueous solubility (due to the ionizable carboxylic acid) and a molecular weight of 195.2 g/mol .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6-(2-methylpropylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-6(2)5-10-8-4-3-7(9(13)14)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12)(H,13,14)

InChI Key

OQJNDYYEARMXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Pyridazine Ring Formation

The pyridazine core is typically constructed via cyclization reactions. A common approach involves condensing hydrazine derivatives with 1,4-diketones or their equivalents. For example, reacting hydrazine hydrate with maleic anhydride under acidic conditions yields pyridazine-3-carboxylic acid precursors. Alternative routes employ Suzuki-Miyaura coupling to introduce substituents early in the synthesis, as demonstrated in pyrazinoic acid analogs.

Introduction of the Isobutylamino Group

The isobutylamino moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling. In one protocol, 6-chloropyridazine-3-carboxylate undergoes amination with isobutylamine in dimethylformamide (DMF) at 80–100°C, achieving 70–85% yields. Palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride enhance efficiency in challenging substitutions, though their cost necessitates optimization.

Carboxylic Acid Functionalization

Ester-to-acid conversion is critical. Methyl or ethyl esters are hydrolyzed using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH). For instance, refluxing methyl 6-(isobutylamino)pyridazine-3-carboxylate with 2M LiOH in methanol at 70°C for 4–15 hours yields the carboxylic acid with >95% purity. Acidic workup (pH 3.5) precipitates the product, minimizing losses during isolation.

Optimized Synthetic Pathways

Route A: Sequential Amination and Hydrolysis

Step 1: Esterification
Pyridazine-3-carboxylic acid is esterified using methanol and sulfuric acid under reflux, achieving near-quantitative conversion.

Step 2: Chlorination and Amination
The ester undergoes chlorination at the 6-position using phosphorus oxychloride (POCl₃), followed by amination with isobutylamine in tetrahydrofuran (THF). Yields improve from 65% to 82% when using 1.5 equivalents of isobutylamine and catalytic potassium carbonate.

Step 3: Hydrolysis
The ester intermediate is hydrolyzed with LiOH, as described above, to yield the final product.

Table 1: Reaction Conditions for Route A

StepReagentsSolventTemperature (°C)Yield (%)
1MeOH, H₂SO₄MeOH6598
2POCl₃, iBuNH₂THF8082
3LiOH, H₂OMeOH/H₂O7095

Route B: Direct Coupling of Prefunctionalized Intermediates

This one-pot method combines 6-aminopyridazine-3-carboxylic acid with isobutyl bromide under basic conditions. Using N,N-diisopropylethylamine (DIPEA) in DMF at 100°C for 2 hours achieves 75% yield, though purification requires silica gel chromatography.

Critical Optimization Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but complicate purification. Switching to THF or ethyl acetate improves isolability without significantly compromising reactivity.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig amination at lower temperatures (50°C), reducing side reactions. However, ligand selection (e.g., Xantphos vs. BINAP) markedly affects yields.

Purification Techniques

  • Column Chromatography : Gradient elution with hexane/ethyl acetate (7:3 to 1:1) removes unreacted amine and ester byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with ≥98% purity, as confirmed by HPLC.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic signals at δ 8.21 (pyridazine H-5), 3.25 (isobutyl CH₂), and 1.85 (isobutyl CH).

  • LC-MS : ESI-MS ([M+H]⁺ m/z 196.1) confirms molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves impurities, ensuring compliance with pharmacopeial standards.

Industrial and Regulatory Considerations

Despite its utility, this compound remains a specialty chemical, with discontinuous production noted by suppliers. Scalability challenges include the high cost of palladium catalysts and stringent control over residual solvents. Current Good Manufacturing Practice (cGMP)-compliant syntheses emphasize:

  • In-process controls (IPC) for reaction monitoring.

  • Validation of purification steps to meet ICH Q3A/B guidelines.

Emerging Methodologies

Recent advances focus on enzymatic hydrolysis for ester intermediates and flow chemistry setups to enhance reproducibility. For example, immobilized lipases (e.g., Candida antarctica Lipase B) achieve 90% conversion at 40°C, reducing energy costs .

Chemical Reactions Analysis

6-(Isobutylamino)pyridazine-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has shown that derivatives of pyridazine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds similar to 6-(isobutylamino)pyridazine-3-carboxylic acid have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential use as antibacterial agents in clinical settings .

Anticancer Properties
The compound has also been investigated for its anticancer activities. Preliminary studies indicate that it may inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell growth and survival. In vitro tests on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Recent studies have focused on modifying the compound's structure to enhance its potency against specific targets, such as Mycobacterium tuberculosis. Variations in substituents on the pyridazine ring have led to improved bioactivity profiles, indicating that strategic structural modifications can yield more effective derivatives .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated several analogs of this compound against common bacterial pathogens. The results highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, showcasing their potential as alternative treatments for bacterial infections.

CompoundMIC (µg/mL)Target Bacteria
Derivative A8Staphylococcus aureus
Derivative B16Escherichia coli

Case Study 2: Anticancer Activity
In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. This suggests not only its effectiveness but also its potential for further development into a therapeutic agent.

Treatment GroupTumor Size Reduction (%)
Control0
Compound Treatment45

Mechanism of Action

The mechanism of action of 6-(Isobutylamino)pyridazine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Solubility and Reactivity

  • This compound exhibits higher solubility in polar solvents compared to its ester derivatives (e.g., ethyl 6-(ethylamino)pyridazine-3-carboxylate) due to the ionizable carboxylic acid group .
  • The Boc-protected analogue (6-(Boc-amino)-3-pyridazinecarboxylic acid) is more lipophilic, making it suitable for solid-phase synthesis and storage .

Key Research Findings

  • Kinase Inhibition : RO9021’s efficacy in collagen-induced arthritis models highlights the pyridazine scaffold’s versatility in kinase inhibitor design .
  • Antibacterial Activity: Alkylamino substituents (e.g., isobutyl) enhance membrane penetration, improving activity against resistant bacterial strains .
  • Stability: The carboxylic acid group in this compound facilitates salt formation, improving formulation stability compared to ester derivatives .

Biological Activity

6-(Isobutylamino)pyridazine-3-carboxylic acid (IBAPCA) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
IUPAC Name: this compound
CAS Number: 1183148-59-5

The structure of IBAPCA features a pyridazine ring substituted with an isobutylamino group and a carboxylic acid, which are crucial for its biological activity.

Synthesis Methods

IBAPCA can be synthesized through various methods, including:

  • Amine Substitution Reaction: The introduction of the isobutylamino group onto the pyridazine ring.
  • Carboxylation Reaction: The addition of a carboxylic acid group at the appropriate position on the pyridazine ring.

These synthetic routes are optimized for yield and purity, often employing advanced techniques such as chromatography for purification.

Anticancer Properties

Recent studies have highlighted the potential of IBAPCA as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including multidrug-resistant (MDR) variants. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis
HeLa (Cervical)12.7Inhibition of cell cycle progression
A549 (Lung)18.4Modulation of PI3K/Akt pathway

Antimicrobial Activity

IBAPCA has also demonstrated significant antimicrobial properties against various pathogens, suggesting its potential as an antibiotic agent. The compound's activity against Gram-positive and Gram-negative bacteria was evaluated, showing promising results.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Studies

  • Study on Multidrug Resistance:
    A study investigated IBAPCA's efficacy in overcoming drug resistance in cancer cells. It was found that IBAPCA sensitized MDR cells to conventional chemotherapeutics by inhibiting P-glycoprotein expression, thereby enhancing drug accumulation within cells .
  • Antimicrobial Efficacy:
    Another research focused on IBAPCA's antimicrobial effects against resistant strains of bacteria. The compound was effective in reducing bacterial load in infected animal models, showcasing its potential as a therapeutic agent against resistant infections .

The proposed mechanisms by which IBAPCA exerts its biological effects include:

  • Inhibition of Apoptosis Regulators: IBAPCA modulates proteins involved in apoptosis, leading to increased cell death in cancerous cells.
  • Interference with Signaling Pathways: The compound disrupts critical signaling pathways such as PI3K/Akt and MAPK, which are vital for cell survival and proliferation.
  • Antimicrobial Action: Through membrane disruption and interference with bacterial metabolic processes, IBAPCA exhibits bactericidal activity.

Q & A

Q. What are the common synthetic routes for preparing 6-(isobutylamino)pyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing a pyridazine core. A two-step approach is often employed: (1) introducing the isobutylamine group via nucleophilic substitution at the 6-position, followed by (2) carboxylation at the 3-position using reagents like carbon dioxide or cyanide hydrolysis. Key factors include:

  • Temperature : Amination reactions often require 80–100°C in polar aprotic solvents (e.g., DMF) .
  • Catalysts : Copper(I) iodide or palladium catalysts enhance coupling efficiency for amine introduction .
  • Protection/Deprotection : Carboxylic acid groups may require protection (e.g., methyl esters) during amination to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H NMR confirms the isobutylamino group (δ 1.0–1.2 ppm for CH(CH₃)₂) and pyridazine aromatic protons (δ 8.0–9.0 ppm). 13C^{13}C NMR identifies the carboxylic acid carbon (δ 165–170 ppm) .
  • IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
  • HPLC-MS : Validates purity and molecular ion peak ([M+H]⁺) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved during structural analysis?

Advanced strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings. For example, HSQC can distinguish between pyridazine ring protons and isobutyl side chains .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hydrogen bonding in the carboxylic acid group) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate experimental data .

Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC to identify labile functional groups (e.g., hydrolysis of the amide bond) .
  • Oxidative Stress Testing : Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic breakdown .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation, critical for applications in photodynamic therapy .

Q. How can computational methods optimize the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like kinase enzymes. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .
  • QSAR Modeling : Correlate substituent effects (e.g., isobutyl chain length) with inhibitory activity using descriptors like logP and polar surface area .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow Chemistry : Enhances heat/mass transfer, reducing side reactions like over-alkylation .
  • Catalyst Screening : Immobilized catalysts (e.g., Pd on carbon) improve regioselectivity during amination .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time .

Methodological Challenges

  • Contradictions in Reaction Yields : Discrepancies may arise from trace moisture in amination steps. Rigorous solvent drying (e.g., molecular sieves) is critical .
  • Biological Activity Variability : Batch-to-batch purity differences (e.g., residual solvents) can skew assay results. Use preparative HPLC for >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.